Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate
Description
Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate is a piperidine-derived compound featuring a benzyl group at the 1-position, a dimethylamino substituent at the 4-position, and a methyl propanoate ester at the 3-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the benzyl and ester groups) and basicity from the tertiary dimethylamino group. Such characteristics make it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting, where balanced solubility and blood-brain barrier penetration are critical .
Properties
IUPAC Name |
methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-19(2)17-11-12-20(13-15-7-5-4-6-8-15)14-16(17)9-10-18(21)22-3/h4-8,16-17H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNLUBSCABOBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1CCC(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a benzyl group and a dimethylamino group, contributing to its pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 314.43 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems:
- Cholinergic Activity : The compound has been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
- Anticancer Properties : Recent studies indicate that piperidine derivatives can possess anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, potentially through apoptosis induction .
Therapeutic Applications
- Alzheimer's Disease : Due to its AChE inhibitory activity, this compound may serve as a potential therapeutic agent for Alzheimer's disease, enhancing cognitive function by increasing acetylcholine levels .
- Pain Management : Some piperidine derivatives are being researched for their analgesic properties, which could position this compound as a candidate for pain relief therapies.
- Antidepressant Effects : The modulation of neurotransmitter systems suggests potential applications in treating mood disorders.
Study 1: Neuroprotective Effects
A study published in MDPI evaluated the neuroprotective effects of piperidine derivatives on neuronal cells subjected to oxidative stress. This compound was included in the screening process and showed significant protective effects against cell death compared to control groups .
Study 2: Anticancer Activity
In another investigation, the cytotoxicity of various piperidine derivatives was assessed against FaDu hypopharyngeal tumor cells. This compound exhibited enhanced cytotoxic effects relative to standard chemotherapeutics like bleomycin, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Methyl 3-(1-Benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate Oxalate
- Key Difference: The dimethylamino group in the target compound is replaced by a morpholino (tetrahydro-1,4-oxazine) group.
- Impact: Electronic Effects: Morpholine introduces electron-withdrawing oxygen atoms, reducing basicity compared to dimethylamino (pKa ~6.5 vs. ~10 for dimethylamino). This affects protonation states under physiological conditions . Solubility: The oxalate salt form enhances aqueous solubility, making it more suitable for intravenous formulations. Synthesis: Morpholine substitution likely involves nucleophilic displacement of a leaving group (e.g., chloride) on the piperidine ring, contrasting with reductive amination used for dimethylamino introduction .
Methyl 3-(1-Benzyl-4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-3-yl)propanoate
- Key Difference: A piperazine ring substituted with a 3-(trifluoromethyl)phenyl group replaces the dimethylamino moiety.
- Metabolic Stability: Fluorine atoms may slow oxidative metabolism, though the discontinued status (per ) suggests possible toxicity or stability issues . Synthesis: Piperazine incorporation likely involves coupling reactions, which are more complex than reductive amination steps for dimethylamino .
Functional Group Modifications
Ester Group Retention
All compared compounds retain the methyl propanoate ester, critical for:
- Lipophilicity : Balances polar amine groups for optimal pharmacokinetics.
- Prodrug Potential: Ester hydrolysis in vivo could yield active carboxylic acid metabolites.
Salt Forms
- The oxalate salt in Methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate oxalate enhances crystallinity and solubility, whereas the free base form of the target compound may require formulation adjustments for bioavailability .
Q & A
Q. What are the recommended synthetic strategies for preparing Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate, and how can reaction yields be optimized?
A multi-step synthesis approach is commonly employed, involving:
- N-acylation of a piperidine precursor to introduce the benzyl group (e.g., using benzyl halides under basic conditions).
- Quaternization of intermediates to stabilize reactive sites (e.g., sodium borohydride reduction for partial saturation of the piperidine ring) .
- Reductive amination to incorporate the dimethylamino group, using titanium(IV) isopropoxide as a catalyst .
- Esterification of the propanoic acid derivative with methanol under acidic or enzymatic conditions.
Yield optimization involves controlling reaction temperatures (e.g., 0–5°C for sensitive steps), using excess reagents for equilibrium-driven steps, and employing chromatographic purification (e.g., silica gel with methanol/dichloromethane gradients).
Q. How can the purity and structural integrity of this compound be validated using chromatographic methods?
High-performance liquid chromatography (HPLC) with UV detection is recommended:
- Buffer preparation : 6.8 g sodium acetate and 16.22 g sodium 1-octanesulfonate in 1 L water, adjusted to pH 4.6 with glacial acetic acid.
- Mobile phase : Methanol/buffer (65:35 v/v), degassed and filtered (0.45 µm). Retention time and peak symmetry should align with reference standards .
- Purity thresholds : ≥97% by area normalization, with impurities identified via LC-MS.
Q. What spectroscopic techniques are essential for characterizing the piperidine core and ester functionality?
- NMR : H and C NMR confirm the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and dimethylamino protons (singlet at δ 2.2–2.4 ppm). The ester carbonyl appears at ~170 ppm in C NMR.
- IR Spectroscopy : Ester C=O stretch (~1740 cm) and tertiary amine N–H/N–C stretches (2500–2700 cm) .
Advanced Research Questions
Q. What advanced crystallographic techniques resolve the stereochemistry of the piperidine ring?
Single-crystal X-ray diffraction (SCXRD) is critical:
- Crystal growth : Slow evaporation of a saturated acetonitrile/water solution at 4°C.
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
- Analysis : Software suites like SHELX or OLEX2 refine torsional angles and chair conformations of the piperidine ring, confirming the 3D arrangement of substituents .
Q. How does the dimethylamino group influence physicochemical properties and receptor binding?
- LogP modulation : The dimethylamino group increases hydrophilicity (calculated LogP ~1.2 vs. ~2.5 for non-aminated analogs), enhancing solubility in polar solvents.
- Receptor interactions : Protonation at physiological pH enables hydrogen bonding with aspartate residues in enzyme active sites (e.g., GPCRs or kinases). Competitive binding assays (e.g., SPR or ITC) quantify affinity shifts when the dimethylamino group is modified .
Q. How can pH-rate profiles elucidate ester hydrolysis mechanisms under physiological conditions?
- Experimental design : Incubate the compound in buffers (pH 1–12) at 37°C.
- Analytical monitoring : Use HPLC to track degradation products (e.g., propanoic acid derivatives).
- Kinetic modeling : First-order kinetics dominate at acidic pH (ester cleavage via specific acid catalysis), while base-catalyzed hydrolysis follows pseudo-first-order behavior above pH 8. Activation energy (Ea) is derived from Arrhenius plots .
Q. What computational methods predict metabolic stability of this compound?
- In silico tools : SwissADME or ADMET Predictor estimate CYP450-mediated oxidation sites (e.g., dimethylamino demethylation).
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with CYP3A4 or esterases, highlighting vulnerable regions for structural optimization .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for similar piperidine derivatives?
- Root-cause analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, titanium(IV) isopropoxide vs. sodium triacetoxyborohydride in reductive amination may yield 60% vs. 45% due to steric effects .
- Design of experiments (DoE) : Use factorial designs to isolate critical variables (temperature, reagent ratios) and optimize reproducibility.
Q. What strategies mitigate racemization during esterification or amination steps?
- Chiral auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinones) to stabilize intermediates.
- Low-temperature protocols : Conduct reactions at –20°C to minimize thermal racemization .
Methodological Tables
Q. Table 1. Key Analytical Parameters for HPLC Validation
| Parameter | Specification | Reference Method |
|---|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm | |
| Flow rate | 1.0 mL/min | |
| Detection wavelength | 254 nm | |
| Retention time | 8.2 ± 0.5 min |
Q. Table 2. Comparison of Synthetic Routes
| Step | Yield (Patent ) | Yield (Alternative) | Key Difference |
|---|---|---|---|
| Reductive amination | 72% | 58% | Titanium(IV) vs. NaBHCN |
| Hydrolysis | 89% | 76% | HCl vs. HSO |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
